4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the reaction of 3-toluidine with carbon disulfide to form a carbothioyl intermediate, which is then reacted with hydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 4-methoxybenzoic acid under specific conditions to yield the final product .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, potentially altering the thioyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives with modified functional groups.
Scientific Research Applications
4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level, including enzyme inhibition and protein binding.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: While not widely used industrially, the compound’s properties may lend themselves to specialized applications in materials science and chemical manufacturing
Mechanism of Action
The mechanism by which 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate exerts its effects is not fully understood. it is believed to interact with molecular targets through its functional groups, potentially inhibiting enzymes or binding to specific proteins. The pathways involved may include disruption of cellular processes or interference with metabolic pathways, depending on the context of its application .
Comparison with Similar Compounds
Similar compounds to 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate include:
- 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate
These compounds share similar structural features but differ in their substituent groups, which can affect their chemical reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and reactivity compared to its analogs.
Properties
CAS No. |
767313-96-2 |
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Molecular Formula |
C23H21N3O3S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H21N3O3S/c1-16-4-3-5-19(14-16)25-23(30)26-24-15-17-6-10-21(11-7-17)29-22(27)18-8-12-20(28-2)13-9-18/h3-15H,1-2H3,(H2,25,26,30)/b24-15+ |
InChI Key |
WBWARFZFWUGGAU-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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